molecular formula C19H19BrCl2N2O3 B14145602 (1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide CAS No. 893612-33-4

(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide

Cat. No.: B14145602
CAS No.: 893612-33-4
M. Wt: 474.2 g/mol
InChI Key: JIZKLXAIAKZXIH-UHFFFAOYSA-N
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Description

(1Z)-N’-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a combination of bromine, chlorine, and phenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Acetylation: The acetylation of 4-bromo-2,3,5-trimethylphenol to produce 4-bromo-2,3,5-trimethylphenoxyacetyl chloride.

    Amidation: The reaction of 4-bromo-2,3,5-trimethylphenoxyacetyl chloride with 2-(2,4-dichlorophenyl)ethanimidamide under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1Z)-N’-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1Z)-N’-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2,3,5-trimethylphenol
  • 2-(2,4-dichlorophenyl)ethanimidamide
  • 4-bromo-2,3,5-trimethylphenoxyacetyl chloride

Uniqueness

(1Z)-N’-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

893612-33-4

Molecular Formula

C19H19BrCl2N2O3

Molecular Weight

474.2 g/mol

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-bromo-2,3,5-trimethylphenoxy)acetate

InChI

InChI=1S/C19H19BrCl2N2O3/c1-10-6-16(11(2)12(3)19(10)20)26-9-18(25)27-24-17(23)7-13-4-5-14(21)8-15(13)22/h4-6,8H,7,9H2,1-3H3,(H2,23,24)

InChI Key

JIZKLXAIAKZXIH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1Br)C)C)OCC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)C)OCC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

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